6-Heptyn-2-ol
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Overview
Description
“6-Heptyn-1-ol” is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula for “6-Heptyn-1-ol” is C7H12O, with a molecular weight of 112.17 . For “2-Heptyn-1-ol”, the molecular formula is also C7H12O .Physical and Chemical Properties Analysis
“6-Heptyn-1-ol” is a liquid at room temperature. It has a density of 0.9±0.1 g/cm³. Its boiling point is 174.3±23.0 °C at 760 mmHg. It has a flash point of 92.8±14.9 °C .Scientific Research Applications
Peroxyl-Radical-Scavenging Activity
6-Heptyn-2-ol exhibits significant peroxyl-radical-scavenging activity, as found in a study by Stobiecka et al. (2016). This activity is comparable to linalool, a prominent antioxidant among monoterpene alcohols. The study used fluorimetric and colorimetric assays to evaluate this property, highlighting the compound's potential as an antioxidant in various applications (Stobiecka et al., 2016).
Enzyme-Catalyzed Lactonization
Henkel et al. (1994) synthesized (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide through an enzyme-catalyzed enantioselective lactonization process. This methodology underscores the use of this compound derivatives in precise, enzyme-driven chemical syntheses, useful in creating specific, high-purity chemical products (Henkel et al., 1994).
Alarm Pheromone in Formica Species
Duffield et al. (1977) identified 6-Methyl-5-hepten-2-ol as a component in the mandibular gland secretions of Formica species, functioning as an alarm pheromone. This discovery highlights the role of such compounds in biological communication and could be relevant for studying insect behavior or developing pest control strategies (Duffield et al., 1977).
Anti-HIV Activity of HEPT Derivatives
The anti-HIV activity of 1-[2-hydroxyethoxy-methyl]-6-(phenylthio) thymine (HEPT) derivatives, which include structures related to this compound, was analyzed using neural networks in a study by Douali et al. (2003). This research contributes to understanding the molecular interactions and efficacy of these compounds against HIV-1, showcasing the medicinal chemistry applications of such derivatives (Douali et al., 2003).
Biocatalysis in Organic Chemistry
Klempier et al. (1990) demonstrated the use of this compound derivatives in biocatalysis, particularly in the synthesis of chiral cyclobutane and -pentane systems. This study highlights the role of such compounds in facilitating enantioselective reactions, a critical aspect of modern organic synthesis (Klempier et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
hept-6-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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